molecular formula C15H16S B14740752 p-Tolyl-4-methylbenzyl sulfide CAS No. 5023-63-2

p-Tolyl-4-methylbenzyl sulfide

Cat. No.: B14740752
CAS No.: 5023-63-2
M. Wt: 228.4 g/mol
InChI Key: SJJMMMALTYPIOU-UHFFFAOYSA-N
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Description

p-Tolyl-4-methylbenzyl sulfide: is an organic compound with the chemical formula C8H10S methyl p-tolyl sulfide . This compound is characterized by the presence of a sulfur atom bonded to a p-tolyl group and a methylbenzyl group. It is a colorless to light yellow liquid with a distinctive sulfur odor. The compound is used in various chemical reactions and has applications in different fields, including organic synthesis and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for preparing p-Tolyl-4-methylbenzyl sulfide involves the reaction of p-tolylmagnesium bromide with methylbenzyl chloride . The reaction is typically carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran under an inert atmosphere to prevent oxidation. The reaction proceeds via a nucleophilic substitution mechanism, where the sulfur atom in the p-tolylmagnesium bromide attacks the carbon atom in the methylbenzyl chloride, resulting in the formation of this compound .

Another method involves the use of phosphinic acid thioesters and benzyl Grignard reagents . This method takes advantage of the ambident electrophilicity of phosphinic acid thioesters, allowing for the formation of carbon-sulfur bonds under mild conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using the same synthetic routes mentioned above. The reactions are optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions, such as temperature and pressure control, further enhances the efficiency of the industrial processes .

Chemical Reactions Analysis

Types of Reactions

p-Tolyl-4-methylbenzyl sulfide: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

p-Tolyl-4-methylbenzyl sulfide: has several scientific research applications:

Mechanism of Action

The mechanism of action of p-Tolyl-4-methylbenzyl sulfide in chemical reactions involves the nucleophilic attack of the sulfur atom on electrophilic centers. In oxidation reactions, the sulfur atom is oxidized to form sulfoxides or sulfones. In reduction reactions, the sulfur atom is reduced to form thiols or disulfides. The compound’s reactivity is influenced by the electronic and steric effects of the p-tolyl and methylbenzyl groups .

Comparison with Similar Compounds

p-Tolyl-4-methylbenzyl sulfide: can be compared with other similar compounds such as:

The uniqueness of This compound lies in its specific combination of steric and electronic effects, which influence its reactivity and applications in various chemical reactions .

Properties

CAS No.

5023-63-2

Molecular Formula

C15H16S

Molecular Weight

228.4 g/mol

IUPAC Name

1-methyl-4-[(4-methylphenyl)methylsulfanyl]benzene

InChI

InChI=1S/C15H16S/c1-12-3-7-14(8-4-12)11-16-15-9-5-13(2)6-10-15/h3-10H,11H2,1-2H3

InChI Key

SJJMMMALTYPIOU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CSC2=CC=C(C=C2)C

Origin of Product

United States

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